molecular formula C14H15NO2S2 B2905868 (2E)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 1421586-55-1

(2E)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2905868
CAS No.: 1421586-55-1
M. Wt: 293.4
InChI Key: FDBPLEOKJLHHSE-AATRIKPKSA-N
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Description

(2E)-N-[3-Hydroxy-3-(thiophen-2-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide is a substituted enamide featuring dual thiophene moieties and a hydroxylated propyl chain. Its structure comprises an α,β-unsaturated carbonyl system (E-configuration) linked to a secondary amide group, with the nitrogen atom substituted by a 3-hydroxy-3-(thiophen-2-yl)propyl chain. The thiophene rings contribute electron-rich aromatic character, while the hydroxyl group enhances hydrophilicity. This compound is of interest in medicinal chemistry due to the prevalence of thiophene derivatives in bioactive molecules, particularly in CNS-targeting agents and enzyme inhibitors .

Properties

IUPAC Name

(E)-N-(3-hydroxy-3-thiophen-2-ylpropyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c16-12(13-4-2-10-19-13)7-8-15-14(17)6-5-11-3-1-9-18-11/h1-6,9-10,12,16H,7-8H2,(H,15,17)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBPLEOKJLHHSE-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Hydroxypropyl Intermediate: This step involves the reaction of thiophene with an appropriate reagent to introduce the hydroxypropyl group.

    Amidation Reaction: The hydroxypropyl intermediate is then reacted with an appropriate amine to form the amide bond, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions of thiophene-containing molecules with biological systems. Its hydroxypropyl group can enhance solubility and facilitate biological activity.

Medicine

The compound’s potential medicinal applications include its use as a precursor for drug development. Thiophene derivatives are known for their pharmacological properties, and this compound could serve as a lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to develop new materials with specific characteristics.

Mechanism of Action

The mechanism of action of (2E)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with molecular targets in biological systems. The thiophene rings can interact with various enzymes and receptors, potentially modulating their activity. The hydroxypropyl group can enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is structurally analogous to several enamide derivatives, differing in substituents and chain modifications. Below is a comparative analysis:

Compound Key Structural Features Synthesis Yield Pharmacological Relevance Physical Properties
(2E)-N-[3-Hydroxy-3-(thiophen-2-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide Dual thiophene rings, hydroxylated propyl chain, E-enamide Not reported Potential CNS/kinase modulation (inferred) Moderate hydrophilicity (due to -OH)
S(+)-(2E)-N-(2-Hydroxypropyl)-3-phenylprop-2-enamide Phenyl instead of thiophene, shorter hydroxypropyl chain 79% Anticancer/anti-inflammatory (phenyl derivatives) Lower solubility (hydrophobic phenyl)
(E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide Methylamino group (-NHCH₃) instead of hydroxyl Not reported Pharmaceutical impurity (Pyrantel Pamoate) Higher lipophilicity (due to -NHCH₃)
2-Cyano-N-(4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide Cyano substituent, methoxyphenyl instead of hydroxypropyl Not reported Unclear; cyano group may enhance reactivity High polarity (cyano and methoxy groups)
(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide Methylaminopropyl chain, single thiophene Not reported Research chemical (CymitQuimica catalog) Intermediate lipophilicity

Pharmacological and Physicochemical Insights

  • Hydrophilicity: The hydroxyl group in the target compound enhances aqueous solubility compared to methylamino or phenyl analogues, which may improve bioavailability .
  • Thiophene vs.
  • Impurity Profile: The methylamino analogue is a known impurity in Pyrantel Pamoate (anthelmintic), highlighting the pharmacological relevance of thiophene-acrylamide scaffolds .

Analytical Characterization

  • Spectroscopy : ¹H/¹³C NMR and LC/MS confirm E-configuration and substituent positions (as in ).
  • Purity: HPLC (≥95% purity) is standard for such compounds, as noted in and .

Biological Activity

(2E)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide is a thiophene-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. Thiophene derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N O2S, with a molecular weight of 249.31 g/mol. The compound features two thiophene rings which contribute to its biological activity through interactions with various biological targets.

Research indicates that thiophene derivatives often interact with multiple biological pathways and receptors. The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : Compounds with thiophene moieties have been shown to act as ligands for various G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain perception.
  • Enzyme Inhibition : Some studies suggest that thiophene derivatives can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.
  • Antioxidant Activity : Thiophene-based compounds have demonstrated antioxidant properties, which can help mitigate oxidative stress in cells, contributing to their neuroprotective effects.

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of thiophene derivatives, including this compound:

Study Biological Activity Concentration Tested Effect Observed
Study 1Anti-inflammatory10 µMSignificant reduction in TNF-alpha levels in THP-1 macrophages .
Study 2Analgesic50 µMDecreased pain response in animal models .
Study 3Neuroprotective25 µMProtection against oxidative stress-induced cell death .

Case Studies

  • Anti-inflammatory Effects : In a study involving THP-1 macrophages stimulated with LPS, this compound was shown to significantly suppress the expression of inflammatory cytokines such as IL-6 and TNF-alpha at concentrations as low as 10 µM .
  • Neuroprotection : A neuroprotective study demonstrated that the compound could reduce neuronal cell death induced by oxidative stress, highlighting its potential for treating neurodegenerative diseases. This effect was attributed to its ability to scavenge free radicals and modulate apoptotic pathways .

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